5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
5-bromo-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYITCIMJVKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-31-4 | |
| Record name | 5-bromo-1-methyl-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It is known that triazole compounds often interact with enzymes and proteins in the body.
Mode of Action
It is suggested that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes. This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.
Biochemical Pathways
Triazole compounds are known to play a role in a diverse range of applications, including pharmaceuticals and agrochemicals. Therefore, it can be inferred that 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole may influence multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C. Additionally, the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability.
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where it acts as an inhibitor, affecting the enzyme’s ability to metabolize substrates. This interaction is crucial in studying the metabolic pathways and the role of cytochrome P450 in drug metabolism. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that regulate cell growth and division. It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of enzymes, such as cytochrome P450, inhibiting their activity by preventing substrate binding and catalysis. This inhibition can lead to changes in the metabolic processing of various compounds, including drugs and endogenous substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys. These findings highlight the importance of dose optimization in the potential therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. It can inhibit the metabolism of various substrates, leading to altered levels of metabolites and changes in metabolic flux. This compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound may vary depending on its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.
Biological Activity
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole (C₇H₆BrN₃) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its structural properties, biological effects, and potential therapeutic applications based on recent research findings.
Structural Properties
The compound features a triazole ring fused with a brominated benzene moiety. Its structural formula is represented as follows:
- Molecular Formula : C₇H₆BrN₃
- SMILES Notation : CN1C2=C(C=C(C=C2)Br)N=N1
- InChIKey : PPUYITCIMJVKFE-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-tubercular agent and its antioxidant properties.
Antimycobacterial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. A series of triazole derivatives were synthesized and screened for their ability to inhibit the DprE1 enzyme, which is crucial for the synthesis of mycobacterial cell walls. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values in the low micromolar range:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| BOK-2 | 2.2 ± 0.1 | >45 |
| BOK-3 | 3.0 ± 0.6 | >45 |
| TCA-1 (standard) | 3.0 ± 0.2 | - |
These findings suggest that this compound and its derivatives could be promising candidates for further development as anti-tubercular agents .
Antioxidant Properties
The compound has also been studied for its potential antioxidant activities. Research indicates that triazole compounds can modulate oxidative stress pathways by targeting specific proteins involved in redox signaling. The activation of NRF2 through the inhibition of KEAP1 has been identified as a therapeutic strategy for combating oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antitubercular Activity : A study focused on synthesizing triazole-benzoxazole hybrids demonstrated that derivatives containing the triazole moiety showed potent inhibition against DprE1, suggesting a mechanism involving disruption of mycobacterial cell wall synthesis .
- Antioxidant Mechanism : Another investigation into KEAP1-targeting PROTACs revealed that compounds similar to this compound could enhance NRF2 activation, leading to increased cellular defenses against oxidative stress .
- Cellular Studies : In vitro assays indicated that certain derivatives could significantly reduce cell viability in cancer models, showcasing their potential as anticancer agents .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- CAS Number : 944718-31-4
The compound features a triazole ring fused to a benzene ring, with a bromine atom and a methyl group as substituents. This unique structure contributes to its diverse reactivity and biological activity.
Medicinal Chemistry
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains .
- Anticancer Properties : The compound has been investigated as a pharmacophore in drug design aimed at targeting cancer cells. Its structural features allow it to interact with biological targets effectively .
Materials Science
In materials science, this compound is utilized for:
- Organic Semiconductors : The compound serves as a building block in the synthesis of organic semiconductors used in electronic devices. Its ability to form stable charge transfer complexes enhances the performance of organic light-emitting diodes (OLEDs) .
- Polymer Chemistry : It is also used in the development of polymers with specific electronic properties, contributing to advancements in flexible electronics and photonic devices.
Organic Synthesis
This compound acts as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules : It can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions to form more complex structures. This capability makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Data Tables
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to this compound exhibited significant inhibition zones compared to control groups .
Case Study 2: Organic Semiconductor Development
Research conducted on the incorporation of this compound into polymer matrices demonstrated improved charge mobility and stability in OLED applications. The findings suggest that this compound can enhance the efficiency of light-emitting devices significantly .
Comparison with Similar Compounds
Key Research Findings
Thermal Stability : The fused benzotriazole core contributes to high thermal stability, comparable to terpyridine-triazole hybrids (decomposition >315°C) .
Electronic Effects : Bromine’s electron-withdrawing nature alters absorption/emission spectra in photophysical studies, as seen in triazole-terpyridine derivatives .
Safety Profile: Higher lipophilicity compared to non-brominated analogs may increase bioaccumulation risks, necessitating careful handling .
Preparation Methods
Methylation of 5-Bromo-1H-benzo[d]triazole
- Starting Material: 5-Bromo-1H-benzo[d]triazole
- Methylating Agent: Methyl iodide or dimethyl sulfate
- Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating (50–80°C).
- Mechanism: The nucleophilic nitrogen at the 1-position of the triazole ring undergoes alkylation by the methylating agent, forming the 1-methyl derivative.
- Purification: The product is purified by recrystallization or column chromatography.
Bromination of 1-Methyl-1H-benzo[d]triazole
- Starting Material: 1-Methyl-1H-benzo[d]triazole
- Brominating Agent: N-Bromosuccinimide (NBS) or bromine (Br2)
- Solvent: Chloroform (CHCl3) or carbon tetrachloride (CCl4)
- Reaction Conditions: The reaction mixture is refluxed for several hours (typically 3–6 hours) to achieve selective bromination at the 5-position.
- Selectivity: The bromination occurs regioselectively at the 5-position due to electronic and steric effects.
- Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction followed by purification.
Detailed Reaction Conditions and Optimization
Alternative Synthetic Approaches
- Cyclization of Substituted Aniline Derivatives: In some protocols, substituted anilines bearing bromo and methyl groups undergo cyclization with sodium nitrite and acid to form the triazole ring, followed by methylation at the nitrogen.
- Palladium-Catalyzed Coupling: Cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling can be employed to introduce bromine or methyl groups on preformed triazole rings, allowing for more diverse functionalization.
- Schiff Base Formation and Cyclization: Using substituted benzaldehydes and triazole precursors under acidic catalysis to form the benzo[d]triazole core, followed by bromination and methylation steps.
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows a singlet for the methyl group at approximately δ 3.8–4.0 ppm.
- Aromatic proton signals appear between δ 7.0–8.5 ppm, influenced by the bromine substituent.
- ^13C NMR confirms carbon environments, with the methyl carbon typically near δ 35 ppm.
- Infrared (IR) Spectroscopy:
- Characteristic triazole ring vibrations near 1500 cm⁻¹.
- C–Br stretching vibrations appear around 500–600 cm⁻¹.
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 212 corresponding to C7H6BrN3.
- Isotopic pattern due to bromine (Br-79 and Br-81) confirms bromination.
- X-ray Crystallography:
- Provides definitive structural confirmation, including bond lengths and angles, especially useful for confirming bromine position.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 g/mol |
| Purity | ≥97% (commercially available grades) |
| Key Synthetic Challenges | Regioselective bromination, control of methylation |
| Common Solvents | DMF, DMSO, CHCl3, CCl4 |
| Typical Reaction Yields | 70–85% |
| Stability | Stable at room temperature under dry conditions |
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, and how are intermediates characterized?
- Methodological Answer : A widely reported method involves halogenation of the parent triazole structure. For example, bromination of 1-methyl-1H-benzotriazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C) yields the 5-bromo derivative. Intermediates are typically characterized via -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and purity. Mass spectrometry (MS) is used to verify molecular weight .
Q. How can researchers validate the crystallographic structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (e.g., SHELXT ) and refinement with SHELXL . Key metrics include R-factor (<5%), residual electron density, and agreement between experimental and calculated bond lengths/angles. Programs like WinGX and ORTEP aid in visualization .
Q. What spectroscopic techniques are essential for purity assessment?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while - and -NMR identify functional groups and substitution patterns. IR spectroscopy detects characteristic vibrations (e.g., C-Br at ~550 cm). Purity is further assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) and Mulliken charges. These predict sites for Suzuki-Miyaura coupling (e.g., bromine substitution) or nucleophilic attack. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or antioxidant assays may arise from variations in bacterial strains, solvent systems, or assay protocols. Standardization using CLSI guidelines (e.g., broth microdilution for MIC determination) and inclusion of positive controls (e.g., streptomycin) improve reproducibility. Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical .
Q. How does steric hindrance from the methyl group influence regioselectivity in further functionalization?
- Methodological Answer : The methyl group at N1 induces steric effects that direct electrophilic substitution to the less hindered C5 position. Experimental validation involves competitive reactions with isotopic labeling or computational analysis of transition-state energies. Crystal packing analysis (via Mercury software) reveals spatial constraints .
Q. What advanced techniques optimize catalytic systems for C–Br bond activation in this compound?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) requires ligand screening (e.g., XPhos vs. SPhos) to enhance turnover. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. Green chemistry approaches, such as micellar catalysis in water, improve sustainability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
